Enantioselective Activity Advantage: (S)- vs. (R)-Enantiomer Potency
In pyrrolidine-based fatty acid synthase (FAS) inhibitors, the (S)-enantiomer demonstrates greater than 4-fold higher inhibitory activity relative to the (R)-enantiomer [1]. This class-level enantioselectivity pattern establishes a precedent that the (2S) configuration is critical for optimal target engagement in chiral pyrrolidine scaffolds.
| Evidence Dimension | Relative Inhibitory Activity |
|---|---|
| Target Compound Data | (S)-enantiomer: baseline potency (normalized to 1.0) |
| Comparator Or Baseline | (R)-enantiomer: >4-fold less active |
| Quantified Difference | >4× activity ratio (S)/(R) |
| Conditions | Fatty acid synthase inhibition assay (class-level, not direct measurement on target compound) |
Why This Matters
Procuring the correct (2S) enantiomer is essential for achieving expected potency in chiral pyrrolidine-based lead optimization campaigns, avoiding false negatives from improperly configured material.
- [1] ChEBI. (2019). Fasnall (CHEBI:193890). Retrieved April 17, 2026. View Source
